4-[(3-Bromophenyl)methoxy]oxane
Overview
Description
“4-[(3-Bromophenyl)methoxy]oxane” is a chemical compound with the CAS Number: 1247385-45-0 . It has a molecular weight of 271.15 . The IUPAC name for this compound is 4-[(3-bromobenzyl)oxy]tetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrO2/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 271.15 .Scientific Research Applications
Novel Ring Transformation Products
A study by Harada et al. (1992) describes the reaction of a compound similar to 4-[(3-Bromophenyl)methoxy]oxane, resulting in the formation of a novel ring transformation product, specifically 4-p-bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine. This highlights the compound's potential in facilitating unique chemical transformations (Harada, Shimozono, Kaji, Takayanagi, Ogura, & Zen, 1992).
Crystal and Molecular Structure Studies
The crystal and molecular structures of compounds related to this compound have been studied extensively. Kaur et al. (2012) investigated the structures of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, revealing insights into molecular interactions and stability (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Synthesis and Reactions in Organic Chemistry
The compound's derivatives have been utilized in various organic synthesis and reaction studies. For instance, the synthesis and reaction of derivatives of this compound in organic chemistry have been explored, demonstrating its role in creating complex organic molecules. One such study by Ohshita et al. (1997) discusses the preparation and reactions of poly[(ethoxysilylene)phenylenes], showcasing the versatility of similar compounds in polymer chemistry (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).
Hydroxyl Radical Reactions
Guha et al. (1997) investigated the reactions of hydroxyl radical with compounds structurally related to this compound. This study sheds light on the radical reactions and the physicochemical properties of phenoxyl radicals derived from such compounds, offering insights into their potential antioxidant activities (Guha, Priyadarsini, Devasagayam, Sreejayan, & Rao, 1997).
Use in Liquid Crystal Technology
Chan et al. (2012) prepared a series of liquid crystal dimers containing an isoflavone-based moiety, similar in structure to this compound. This research demonstrates the compound's potential applications in the field of liquid crystal technology and materials science (Chan, Lu, Yam, Yeap, & Imrie, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCEJRZGUDMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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